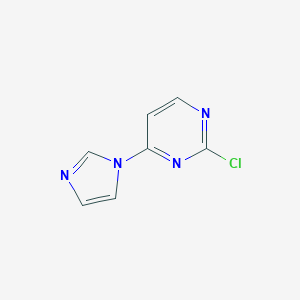

2-cloro-4-(1H-imidazol-1-il)pirimidina

Descripción general

Descripción

“2-chloro-4-(1H-imidazol-1-yl)pyrimidine” is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is used in a variety of applications due to its unique structure .

Molecular Structure Analysis

The InChI code for “2-chloro-4-(1H-imidazol-1-yl)pyrimidine” is 1S/C7H5ClN4/c8-7-10-2-1-6 (11-7)12-4-3-9-5-12/h1-5H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(1H-imidazol-1-yl)pyrimidine” include a molecular weight of 180.6 . Other specific properties such as melting point, boiling point, and solubility were not found in the search results.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los compuestos con estructuras similares a “2-cloro-4-(1H-imidazol-1-il)pirimidina” se han evaluado por sus actividades antitumorales. Han mostrado efectos inhibitorios contra diversas líneas celulares tumorales como HepG2, SK-OV-3, NCI-H460 y BEL-7404, mientras que exhiben citotoxicidades más bajas contra las líneas celulares normales .

Potencial Antihipertensivo

Los compuestos que contienen imidazol se han sintetizado y evaluado por su potencial antihipertensivo en ratas. La presencia de un anillo de imidazol, que también se encuentra en “this compound”, sugiere que este compuesto también puede poseer propiedades antihipertensivas .

Producción de Imidazolonas

El anillo de imidazol es un componente clave en la producción de imidazolonas, que se utilizan en diversas aplicaciones. La estructura específica de “this compound” podría utilizarse potencialmente en la síntesis de di- y tri-sustituidas imidazolonas .

Síntesis de Imidazoles Sustituidos

Los avances recientes en la síntesis de imidazoles sustituidos destacan su importancia como componentes clave en moléculas funcionales que se utilizan en aplicaciones cotidianas. El compuesto en cuestión podría estar involucrado en procesos de síntesis regiocontrolados debido a su componente de imidazol .

Potencial Terapéutico

Las moieties de imidazol son conocidas por su potencial terapéutico, incluidas las actividades antimicrobianas, antifúngicas y anticancerígenas. “this compound” puede contribuir al desarrollo de nuevos agentes terapéuticos debido a su contenido de imidazol .

Mecanismo De Acción

2-chloro-4-(1H-imidazol-1-yl)pyrimidine acts as a fluorescent dye by binding to specific biomolecules, such as DNA and proteins. It is believed to bind to the nucleic acid bases of DNA, as well as to the amino acid side chains of proteins. The binding of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine to these biomolecules leads to a change in the fluorescence intensity of the dye, which can then be detected by a fluorescence microscope or other instrument.

Biochemical and Physiological Effects

2-chloro-4-(1H-imidazol-1-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. In addition, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine has been shown to inhibit the growth of certain cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-chloro-4-(1H-imidazol-1-yl)pyrimidine in laboratory experiments is that it is a highly versatile compound that can be used for a variety of applications. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine is toxic and should be handled with caution. In addition, it is not compatible with certain types of materials, such as rubber and plastics, and should not be used in experiments involving these materials.

Direcciones Futuras

The future directions for the use of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine in scientific research are numerous. One potential application is in the development of new fluorescent dyes for the detection of various biological compounds. In addition, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine could be used in the development of new drugs and drug delivery systems. It could also be used in the study of enzyme kinetics and in the study of enzyme inhibition and activation. Finally, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine could be used in the development of new materials, such as polymers and nanomaterials.

Propiedades

IUPAC Name |

2-chloro-4-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-2-1-6(11-7)12-4-3-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNAMVHKXSFJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114834-03-6 | |

| Record name | 2-chloro-4-(1H-imidazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

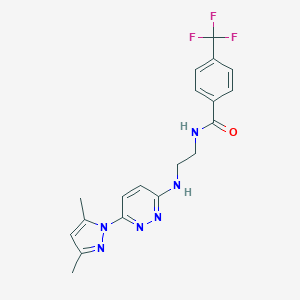

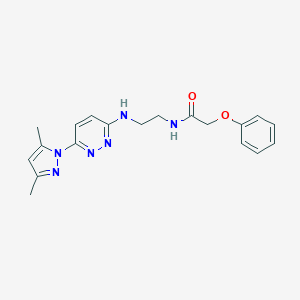

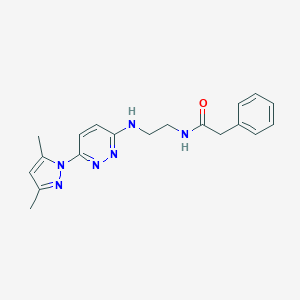

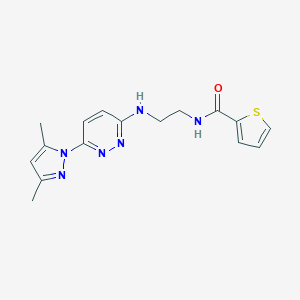

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

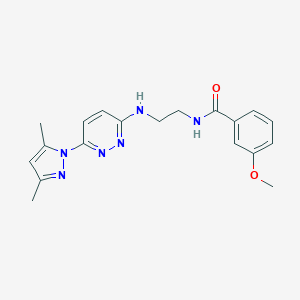

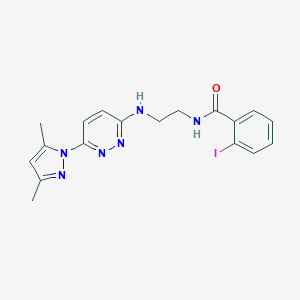

![2,6-difluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504476.png)

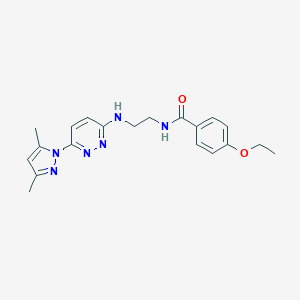

![2,4-dichloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504477.png)